Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride
Description
The compound is stabilized by two chloride counterions. Its structure imparts unique physicochemical properties, such as high thermal stability and ionic conductivity, making it relevant in materials science and catalysis.
Properties
IUPAC Name |
triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38P2.2ClH/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKCMYAPKHMSQQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629857 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66726-75-8 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with 1,3-bis(bromomethyl)benzene. The reaction typically occurs in the presence of a solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The positively charged phosphorus atom can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This compound can also participate in catalytic cycles, enhancing the efficiency of certain chemical transformations .
Comparison with Similar Compounds
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
Phosphonium compounds, particularly those containing triphenyl groups, have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride (commonly referred to as BTPP), exploring its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
1. Overview of Phosphonium Compounds
Phosphonium salts are quaternary ammonium compounds characterized by a positively charged phosphorus atom bonded to four organic groups. The triphenyl phosphonium salts are known for their ability to interact with biological membranes and have been studied for their antibacterial and antifungal properties.
2. Synthesis of BTPP
The synthesis of BTPP typically involves the reaction of triphenylphosphine with appropriate halides or other electrophiles. The specific method for synthesizing BTPP has been documented in various studies, highlighting its structural characteristics and purity assessments through spectroscopic methods like NMR and FTIR .
3.1 Antimicrobial Properties
BTPP exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimal inhibitory concentrations (MICs) as low as 0.250 µg/mL against various clinical isolates, indicating potent antibacterial effects . The compound's efficacy is particularly notable against multidrug-resistant strains, including those from the ESKAPE group—bacteria known for their clinical significance due to resistance mechanisms.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.250 | Excellent |
| Escherichia coli | 0.500 | Good |
| Pseudomonas aeruginosa | 1.000 | Moderate |
| Enterococcus faecalis | 0.125 | Excellent |
The antimicrobial mechanism of BTPP involves disrupting bacterial cell membranes due to its cationic nature, which allows it to interact favorably with negatively charged membrane components. This interaction leads to membrane permeabilization, resulting in cell lysis and death . Additionally, BTPP may interfere with nucleic acid synthesis within bacterial cells, further contributing to its antibacterial effects.
4.1 Study on Antibacterial Efficacy
In a recent study assessing the antibacterial effects of BTPP against multiple strains of bacteria, the compound demonstrated significant bactericidal activity. Time-killing experiments indicated that BTPP could reduce bacterial counts significantly within hours of exposure, showcasing its potential for rapid therapeutic action against infections caused by resistant pathogens .
4.2 Cytotoxicity Assessment
While evaluating the selectivity of BTPP towards bacterial versus human cells, cytotoxicity studies were performed on human hepatic (HepG2) and monkey kidney (Cos-7) cell lines. The results showed that BTPP exhibited selectivity indices greater than 10 for most tested strains, indicating low toxicity to mammalian cells while maintaining high antibacterial efficacy .
5. Conclusion
This compound] represents a promising candidate in the development of new antimicrobial agents due to its potent activity against resistant bacterial strains and favorable safety profile in mammalian cells. Future research should focus on elucidating the detailed mechanisms of action and exploring the potential clinical applications of this compound.
Q & A
Basic: What are the optimal synthetic routes for preparing [1,3-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via quaternization reactions using triphenylphosphine and 1,3-bis(chloromethyl)benzene. Key steps include:
- Step 1: Reacting 1,3-bis(chloromethyl)benzene with excess triphenylphosphine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions.
- Step 2: Monitoring reaction progress via to confirm phosphonium salt formation (δ ~20–25 ppm shift).
- Step 3: Isolating the product via precipitation with diethyl ether, followed by recrystallization from ethanol/water mixtures.
Intermediates are characterized using (to track methylene proton shifts at ~5.5 ppm) and FT-IR (C-Cl stretch at ~600–700 cm) .
Basic: How is the crystal structure of this phosphonium salt determined, and what packing interactions are observed?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Slow diffusion of ether into a dichloromethane solution of the compound.
- Data Collection: Using a Mo-Kα source (λ = 0.71073 Å) at 100 K.
- Analysis: SHELX software (e.g., SHELXL for refinement) resolves the structure, revealing face-centered cubic packing with weak intermolecular C-H···Cl interactions (2.8–3.2 Å) and π-π stacking between phenyl groups (3.5–4.0 Å) .
Advanced: How does the phosphonium center influence coordination chemistry in transition-metal complexes?
Methodological Answer:
The compound acts as a precursor for stabilizing metal centers via chloride ligand displacement. For example:
- Pd or Ni Complexes: React with [MCl(PPh)] (M = Pd, Ni) to form binuclear complexes, confirmed by (downfield shifts >30 ppm) and XPS (binding energy shifts for M-Cl bonds).
- Catalytic Applications: Tested in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric bulk from the 1,3-phenylene spacer impacts catalytic activity .
Advanced: What computational methods predict the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting chloride ion mobility.
- MD Simulations: Assess thermal stability by modeling decomposition pathways (e.g., chloride loss at >200°C), aligning with TGA data .
Contradictions: Why do studies report conflicting thermal stability data for this compound?
Methodological Answer:
Discrepancies arise from:
- Hydration State: Anhydrous vs. hydrated forms decompose at different temperatures (e.g., hydrated: ~150°C; anhydrous: ~230°C).
- Analytical Techniques: TGA under N vs. air alters decomposition profiles. Confirm via coupled DSC-TGA and variable heating rates (5–20°C/min) .
Advanced: How is this compound utilized in designing hybrid halobismuthates or MOFs?
Methodological Answer:
- Halobismuthates: React with BiCl in DMF to form solvated hybrids, characterized by SC-XRD (e.g., [CHClP][BiCl]). Thermal decomposition of solvates (100–150°C) yields porous frameworks .
- MOFs: Serve as counterions in imidazole-based ligands (e.g., 1,3-phenylenebis(methylene) spacers), forming 2D networks with BET surface areas >500 m/g .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of chloride dust.
- Storage: Keep in desiccators with silica gel, away from moisture and strong oxidizers.
- Spill Response: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste .
Advanced: What mechanistic insights explain its role in facilitating C–C bond formation?
Methodological Answer:
In cross-coupling reactions, the compound’s chloride ions act as leaving groups, enabling oxidative addition to Pd(0). Kinetic studies (UV-Vis monitoring) show rate constants (k) depend on the 1,3-phenylene spacer’s rigidity, which stabilizes transition states. Comparative studies with 1,2- and 1,4-analogs reveal lower activation energies (ΔG‡) for the 1,3-derivative due to reduced steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
